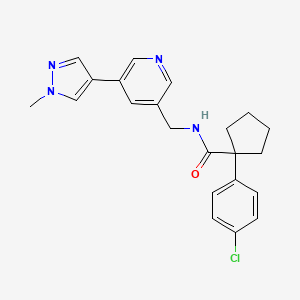

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c1-27-15-18(14-26-27)17-10-16(11-24-13-17)12-25-21(28)22(8-2-3-9-22)19-4-6-20(23)7-5-19/h4-7,10-11,13-15H,2-3,8-9,12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLFMHAARIFVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Weight | 394.9 g/mol |

| LogP | Not available |

| Solubility | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. Preliminary studies suggest that it may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK.

1. Anti-inflammatory Effects

Research indicates that compounds similar to 1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide exhibit significant anti-inflammatory properties. For instance, derivatives have shown efficacy in reducing nitric oxide production and the release of pro-inflammatory cytokines in activated microglia, which is crucial for conditions like Parkinson's disease .

2. Neuroprotective Potential

In vivo studies have demonstrated that related compounds can protect dopaminergic neurons from neurotoxic insults. For example, a study highlighted the neuroprotective effects against MPTP-induced neurotoxicity, where treatment with similar pyrazole derivatives led to decreased glial activation and improved behavioral outcomes in animal models .

3. Antiviral Activity

While specific data on the antiviral activity of this compound is limited, related pyrazole derivatives have shown promising results against viruses such as HIV. These compounds typically function by inhibiting viral replication through various mechanisms, including disruption of viral enzyme activity .

Case Study 1: Neuroinflammation Model

A study investigated the effects of a structurally similar compound on microglial activation in a Parkinson's disease model. The results indicated that treatment significantly reduced levels of pro-inflammatory cytokines and improved neuronal survival, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antiviral Efficacy

Another study focused on the synthesis and biological evaluation of pyrazole derivatives for their anti-HIV activity. The findings revealed that modifications at specific positions on the pyrazole ring could enhance antiviral potency, indicating a structure-activity relationship that could be explored further for developing new antiviral agents .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues

Key Observations :

- The target compound and the thieno-pyrazole analogue () share the cyclopentanecarboxamide core, but the latter incorporates a sulfur-containing heterocycle.

- Pyrazole-carboxamide derivatives (e.g., ) prioritize aromatic substitution (e.g., chloro, cyano) for enhanced receptor binding or metabolic stability.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.